molecular formula C19H13O4- B14713804 3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate CAS No. 21601-82-1

3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate

Cat. No.: B14713804
CAS No.: 21601-82-1
M. Wt: 305.3 g/mol
InChI Key: QPVAVQYXWABJQO-UHFFFAOYSA-M
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Description

3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate is a chemical compound with a complex structure that includes a naphthalene ring, an ester group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate typically involves the esterification of 3-(naphthalen-2-yl)-3-oxopropanoic acid with phenyl alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid and requires heating to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(naphthalen-2-yl)-3-oxopropanoate: Similar structure but with a methyl group instead of a phenyl group.

    3-(Naphthalen-2-yl)-3-oxopropionic acid: The acid form of the compound.

    3-(Naphthalen-2-yl)-3-oxopropionic acid ethyl ester: An ethyl ester derivative.

Uniqueness

3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate is unique due to its combination of a naphthalene ring, ester group, and phenyl group, which confer specific chemical properties and potential biological activities that are distinct from its similar compounds .

Properties

CAS No.

21601-82-1

Molecular Formula

C19H13O4-

Molecular Weight

305.3 g/mol

IUPAC Name

3-naphthalen-2-yloxy-3-oxo-2-phenylpropanoate

InChI

InChI=1S/C19H14O4/c20-18(21)17(14-7-2-1-3-8-14)19(22)23-16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17H,(H,20,21)/p-1

InChI Key

QPVAVQYXWABJQO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])C(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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